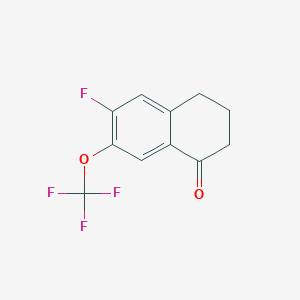

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2h)-one

Description

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a halogenated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, a bicyclic aromatic ketone with a partially saturated six-membered ring. The compound features two key substituents: a fluorine atom at position 6 and a trifluoromethoxy group (-OCF₃) at position 6.

Properties

Molecular Formula |

C11H8F4O2 |

|---|---|

Molecular Weight |

248.17 g/mol |

IUPAC Name |

6-fluoro-7-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H8F4O2/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5H,1-3H2 |

InChI Key |

UZPAOQWHNZVHED-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC(=C(C=C2C(=O)C1)OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The DHN scaffold is highly tunable, with substituents at positions 6 and 7 significantly altering molecular properties. Key analogs include:

- Steric bulk : The trifluoromethoxy group is bulkier than -F or -Cl, which may limit rotational freedom but enhance metabolic stability .

Crystallographic and Conformational Comparisons

- Crystal packing: The DHN core typically adopts a chair conformation in the cyclohexanone ring. For example, (E)-7-bromo-2-(4-methoxybenzylidene)-DHN crystallizes in the monoclinic space group P2₁/n with a dihedral angle of 51.7° between aromatic rings, facilitating hydrophobic interactions . The target compound’s trifluoromethoxy group may reduce this angle due to steric hindrance, altering crystal packing .

- Hydrogen bonding : Weak C–H···O and C–H···π interactions stabilize crystal lattices in analogs like (E)-2-(4-chloro-benzylidene)-DHN . The trifluoromethoxy group’s electronegativity could strengthen such interactions, improving crystallinity .

Physicochemical Properties

- Lipophilicity: Fluorine and trifluoromethoxy substituents increase logP compared to non-halogenated analogs. For instance, 7-fluoro-6-methyl-DHN has a logP of 2.5 , while the target compound’s logP is likely higher (~3.0–3.5), favoring blood-brain barrier penetration .

- Metabolic stability : Halogens like -F and -OCF₃ resist oxidative metabolism, extending half-life. Brominated analogs exhibit enhanced stability in microsomal assays .

Biological Activity

6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is a derivative of 3,4-dihydronaphthalen-1(2H)-one (DHN), which has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethoxy group and a fluorine atom that may enhance its pharmacological properties. This article reviews the biological activity, synthesis, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is . The compound crystallizes in a triclinic system, with significant structural features including:

- Fluorine Substitution : The presence of fluorine atoms can influence the compound's lipophilicity and electron-withdrawing properties.

- Trifluoromethoxy Group : This functional group is known to enhance metabolic stability and bioactivity.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | Triclinic |

| 8.3798 Å | |

| 9.2019 Å | |

| 10.4504 Å | |

| 77.941° | |

| 85.712° | |

| 79.078° | |

| Volume | 773.25 ų |

Biological Activity

Recent studies have indicated that derivatives of DHN, including the compound in focus, exhibit various biological activities:

- Anti-inflammatory Properties : Research suggests that DHN derivatives can modulate inflammatory pathways, potentially making them suitable candidates for treating inflammatory diseases .

- Neuroprotective Effects : Some studies propose that these compounds may protect neuronal cells from damage, indicating potential applications in neurodegenerative disorders .

- Antitumor Activity : Preliminary findings indicate that certain DHN derivatives possess anti-tumor properties, likely due to their ability to interfere with cancer cell proliferation .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Study on Neuroinflammation : A study demonstrated that a related DHN derivative significantly reduced markers of neuroinflammation in animal models, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .

- Antitumor Mechanism : Another investigation revealed that a structurally similar compound induced apoptosis in cancer cell lines through mitochondrial pathways, further supporting the potential of DHNs as anticancer agents .

Synthesis and Characterization

The synthesis of 6-Fluoro-7-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one was achieved via Claisen-Schmidt condensation reactions involving appropriate precursors under acidic conditions. The characterization involved techniques such as NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Reactants | 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one + 4-Methoxy-3-(trifluoromethyl)benzaldehyde |

| Solvent | Acetic acid |

| Catalyst | Dry hydrogen chloride |

| Reaction Time | 5 days |

| Purification Method | Silica-gel column chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.